Functional Inversion: l-NBDNJ is an Allosteric Enhancer, Not a Glycosidase Inhibitor Like d-NBDNJ
In a direct head-to-head comparison, l-NBDNJ functions as an allosteric enhancer of α-glucosidase activity, whereas its enantiomer d-NBDNJ (Miglustat) acts as a potent glycosidase inhibitor [1]. This is a direct and verifiable functional difference critical for scientific selection.
| Evidence Dimension | Glycosidase Inhibition |
|---|---|
| Target Compound Data | No glycosidase inhibition observed |
| Comparator Or Baseline | d-NBDNJ (Miglustat): Potent glycosidase inhibitor |
| Quantified Difference | Functional inversion: inhibition vs. no inhibition |
| Conditions | In vitro enzyme assays |
Why This Matters
This distinction is essential for researchers requiring a chaperone to study lysosomal enzyme enhancement without the confounding variable of active-site enzyme inhibition.
- [1] D'Alonzo D, De Fenza M, Porto C, Iacono R, Huebecker M, Cobucci-Ponzano B, Priestman DA, Platt F, Parenti G, Moracci M, Palumbo G, Guaragna A. N-Butyl-l-deoxynojirimycin (l-NBDNJ): Synthesis of an Allosteric Enhancer of α-Glucosidase Activity for the Treatment of Pompe Disease. J Med Chem. 2017;60(23):9462-9469. View Source
